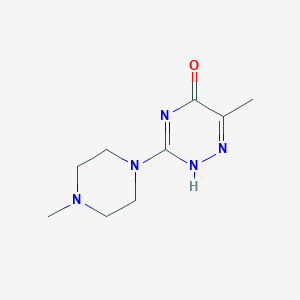
4-Isopropylbenzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylbenzaldehyde semicarbazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 4-isopropylbenzaldehyde and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
4-Isopropylbenzaldehyde semicarbazone has been studied for its potential applications in various scientific research fields. It has been used as a ligand in metal complexes, which have been studied for their catalytic activity in various organic reactions. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 4-isopropylbenzaldehyde semicarbazone has been studied for its potential antimicrobial and anticancer activity.
Mecanismo De Acción
The mechanism of action of 4-isopropylbenzaldehyde semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various biochemical pathways. It has also been suggested that 4-isopropylbenzaldehyde semicarbazone may interact with cellular membranes and alter their permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropylbenzaldehyde semicarbazone have been studied in various in vitro and in vivo models. It has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 4-isopropylbenzaldehyde semicarbazone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-isopropylbenzaldehyde semicarbazone in lab experiments is its relatively simple synthesis method. In addition, it has been shown to exhibit potential antimicrobial and anticancer activity, which makes it a promising compound for further study. However, one limitation of using 4-isopropylbenzaldehyde semicarbazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-isopropylbenzaldehyde semicarbazone. One area of interest is the development of metal complexes that incorporate 4-isopropylbenzaldehyde semicarbazone as a ligand, which could be studied for their catalytic activity in various organic reactions. Another area of interest is the study of the potential antimicrobial and anticancer activity of 4-isopropylbenzaldehyde semicarbazone in vivo models. Finally, the development of more efficient synthesis methods for 4-isopropylbenzaldehyde semicarbazone could also be an area of future research.
Métodos De Síntesis
The synthesis of 4-isopropylbenzaldehyde semicarbazone involves the reaction of 4-isopropylbenzaldehyde with semicarbazide hydrochloride in the presence of ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using recrystallization. The purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
4-Isopropylbenzaldehyde semicarbazone |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
[(Z)-(4-propan-2-ylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7- |
Clave InChI |
GUYURJHCOAZNNL-QPEQYQDCSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)



![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)


![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
